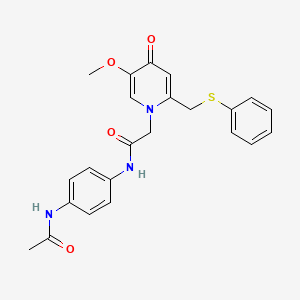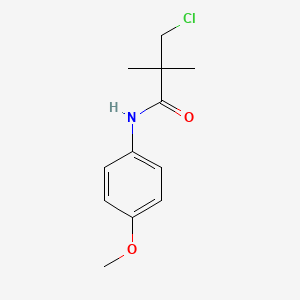![molecular formula C13H20N2O3S B2381358 3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide CAS No. 2034447-15-7](/img/structure/B2381358.png)
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the tetrahydro-2H-pyran-4-ylthio group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide include other isoxazole derivatives and compounds containing the tetrahydro-2H-pyran-4-ylthio group.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-12(10(2)18-15-9)13(16)14-5-8-19-11-3-6-17-7-4-11/h11H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPQCZSPEOVFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCSC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-{4-[(3-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2381277.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2381280.png)


![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)
![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)

![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)


![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)
![2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2381298.png)
